molecular formula C23H31NO7 B037789 霉酚酸莫非替尔 CAS No. 115007-34-6

霉酚酸莫非替尔

货号 B037789
CAS 编号: 115007-34-6
分子量: 433.5 g/mol
InChI 键: RTGDFNSFWBGLEC-SYZQJQIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), an inhibitor of inosine-5’-monophosphate dehydrogenase . It is used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants (e.g., kidney, heart, or liver) .


Synthesis Analysis

In view of the synthetic route and degradation pathways of mycophenolate mofetil, the origins and formation mechanisms of these related substances were discussed . The new semi-synthetic 2-morpholinoethyl ester of MPA was synthesized to avoid the gastrointestinal effects associated with the administration of MPA .


Molecular Structure Analysis

Mycophenolate mofetil has a molecular formula of C23H31NO7 and a molecular weight of 433.5 g/mol . It is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol .


Chemical Reactions Analysis

In view of the synthetic route and degradation pathways of mycophenolate mofetil, the origins and formation mechanisms of these related substances were discussed . Based on the obtained stability and impurity profiles, key points of the manufacturing process were proposed to deliver mycophenolate mofetil with high purity .


Physical And Chemical Properties Analysis

Mycophenolate mofetil is a carboxylic ester . It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester, and a tertiary amino compound . It is functionally related to mycophenolic acid and a 2-(morpholin-4-yl)ethanol .

作用机制

Mode of Action

MPA depletes guanosine nucleotides preferentially in T and B lymphocytes and inhibits their proliferation . This results in the suppression of cell-mediated immune responses and antibody formation . The kinetics of inhibition by MPA are uncompetitive with respect to both substrates IMP and NAD . Uncompetitive inhibition indicates that MPA preferentially binds to the enzyme after substrates .

Biochemical Pathways

The inhibition of IMPDH by MPA causes the depletion of intracellular GTP pools . This leads to the inhibition of the proliferation of lymphocytes . MPA also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase without affecting the activity of constitutive NO synthases . Activated macrophages produce NO and superoxide, which combine to generate tissue-damaging peroxynitrite .

Pharmacokinetics

MMF is rapidly hydrolyzed to the active metabolite MPA following oral administration . The bioavailability of MMF is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, MMF should be taken on an empty stomach to increase absorption .

Result of Action

The result of MMF’s action is the suppression of cell-mediated immune responses and antibody formation . This makes MMF an effective immunosuppressant, used in combination with other drugs such as cyclosporine and corticosteroids, to prevent organ rejection after hepatic, renal, and cardiac transplants .

Action Environment

The action of MMF can be influenced by environmental factors such as diet. For instance, the bioavailability of MMF is significantly reduced when taken with a high-fat meal . Therefore, to increase its absorption and efficacy, MMF should be taken on an empty stomach .

实验室实验的优点和局限性

Mycophenolate mofetil has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, Mycophenolate mofetil is relatively stable and can be stored for long periods of time. On the other hand, one limitation is that Mycophenolate mofetil is toxic to certain cell types and can cause cell death if used at too high a concentration.

未来方向

Mycophenolate mofetil has many potential future directions for research. One potential direction is to further investigate its effects on autoimmune diseases and organ transplant rejection. Additionally, further research could be conducted to investigate the potential therapeutic effects of Mycophenolate mofetil in other diseases, such as cancer and neurological disorders. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Mycophenolate mofetil, and to develop new methods for synthesizing and purifying Mycophenolate mofetil. Finally, further research could be conducted to investigate the potential adverse effects of Mycophenolate mofetil, and to develop strategies for reducing or eliminating them.

科学研究应用

免疫性血小板减少性紫癜 (ITP) 的治疗

MMF 已被评估用于治疗 ITP 患者的疗效和安全性,ITP 是一种以血小板计数减少为特征的疾病,会增加出血风险。系统评价和荟萃分析表明,MMF 的总体反应率为 62.09%,完全反应率为 46.75%。对于 ITP 患者来说,尤其是与类固醇联合使用,甚至在类固醇抵抗病例中,MMF 是一种有效且相对安全的治疗选择 .

进行性IgA肾病的管理

在进行性IgA肾病的背景下,这是一种可能导致终末期肾病的肾脏疾病,MMF 已被研究其有效性。 临床试验表明,MMF 在管理这种疾病方面可能是有益的,可能缓解持续性蛋白尿,这是IgA肾病的重要预后因素 .

自身免疫性疾病

MMF 可能在治疗各种自身免疫性疾病(包括类风湿性关节炎)方面具有应用价值。 其免疫抑制特性可以帮助控制这些疾病的症状和进展,尽管其与目前使用的药物相比的价值还有待完全确定 .

抗肿瘤药物研究

人们对将 MMF 用作抗肿瘤药物越来越感兴趣。 鉴于其免疫调节作用,其在癌症治疗中的潜力正在被探索,这些作用可以用来靶向某些癌症途径 .

器官移植

MMF 在器官移植领域已得到公认,特别是肾移植。 它通过抑制 T 淋巴细胞和 B 淋巴细胞的增殖来帮助防止器官排斥,这些淋巴细胞在针对移植器官的免疫反应中至关重要 .

抑制肌苷单磷酸脱氢酶 (IMPDH)

MMF 是霉酚酸 (MPA) 的前药,MPA 抑制 IMPDH,这是从头合成鸟苷核苷酸的限速酶。 这种特异性抑制对于 T 淋巴细胞和 B 淋巴细胞的增殖至关重要,使 MMF 成为涉及这些细胞类型的研究中的关键药物 .

安全和危害

Mycophenolate mofetil may cause a serious brain infection that can lead to disability or death . It affects your immune system and may increase your risk of cancer or serious infection . Mycophenolate mofetil may also cause stomach pain, nausea, vomiting, diarrhea, constipation, swelling in your ankles or feet, rash, pain anywhere in your body, headache, dizziness, tremors, fever, sore throat, cold symptoms, or other signs of infections .

生化分析

Biochemical Properties

Mycophenolate mofetil interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthetic pathway of guanine nucleotides . It inhibits IMPDH, leading to the depletion of guanosine nucleotides . This inhibition is selective for lymphocytes as they rely primarily on the de novo pathway for purine synthesis .

Cellular Effects

Mycophenolate mofetil exerts its effects on various types of cells, particularly T and B lymphocytes . It suppresses their proliferation, thereby suppressing cell-mediated immune responses and antibody formation . It has also been reported to have effects on other cell types, such as arterial smooth muscle cells .

Molecular Mechanism

Mycophenolate mofetil exerts its effects at the molecular level through its active metabolite, mycophenolic acid. Mycophenolic acid inhibits IMPDH, leading to a decrease in the synthesis of guanosine nucleotides and a subsequent block in DNA synthesis . This results in the suppression of both T and B lymphocyte proliferation and function .

Temporal Effects in Laboratory Settings

The effects of mycophenolate mofetil can change over time in laboratory settings. For example, it has been reported that the bioavailability of mycophenolic acid, as determined by area-under-a-concentration versus time curve in renal transplant patients, is twice as great 20 days after transplantation compared with 1 day .

Dosage Effects in Animal Models

In animal models, the effects of mycophenolate mofetil can vary with different dosages. Higher doses often resulted in unacceptable gastrointestinal toxicity .

Metabolic Pathways

Mycophenolate mofetil is involved in the purine synthesis pathway. It inhibits the enzyme IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides . This leads to a decrease in the synthesis of guanosine nucleotides and a subsequent block in DNA synthesis .

Transport and Distribution

After oral administration, mycophenolate mofetil is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion . It is rapidly hydrolyzed to the active metabolite mycophenolic acid .

属性

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

637.6±55.0
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder

CAS RN

128794-94-5, 115007-34-6
Record name Mycophenolate mofetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128794-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mycophenolate mofetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mycophenolate mofetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 115007-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93-94, 93-94 °C
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolate mofetil
Reactant of Route 2
Reactant of Route 2
Mycophenolate mofetil
Reactant of Route 3
Reactant of Route 3
Mycophenolate mofetil
Reactant of Route 4
Reactant of Route 4
Mycophenolate mofetil
Reactant of Route 5
Mycophenolate mofetil
Reactant of Route 6
Reactant of Route 6
Mycophenolate mofetil

Q & A

Q1: What is the mechanism of action of mycophenolate mofetil?

A1: Mycophenolate mofetil is a prodrug of mycophenolic acid (MPA). MPA is a non-competitive, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis.

Q2: How does the inhibition of IMPDH by MPA lead to immunosuppression?

A2: Lymphocytes, specifically T and B cells, rely heavily on the de novo pathway for guanosine nucleotide synthesis. By inhibiting IMPDH, MPA selectively depletes guanosine nucleotides in these cells, inhibiting their proliferation and function, ultimately leading to immunosuppression [, ].

Q3: Are there any other effects of mycophenolic acid besides immunosuppression?

A3: Yes, research suggests that mycophenolic acid may have additional effects. For instance, in a murine model of lupus nephritis, mycophenolate mofetil reduced renal cortical inducible nitric oxide synthase (iNOS) mRNA expression, independent of modulating the nuclear factor-kappaB (NF-κB) pathway []. This suggests a potential role beyond its established immunosuppressive action.

Q4: What is the molecular formula and weight of mycophenolic acid?

A4: The molecular formula of mycophenolic acid is C17H20O6, and its molecular weight is 320.34 g/mol.

Q5: Is there any information on spectroscopic data for mycophenolate mofetil or mycophenolic acid available in the provided research?

A5: While the provided research focuses on clinical applications and mechanisms, it doesn't delve into detailed spectroscopic data for mycophenolate mofetil or mycophenolic acid.

Q6: How is mycophenolate mofetil absorbed and metabolized?

A6: Mycophenolate mofetil is rapidly absorbed after oral administration and hydrolyzed to its active metabolite, mycophenolic acid []. MPA is then metabolized primarily in the liver, forming inactive glucuronide metabolites [].

Q7: Does the co-administration of other immunosuppressants affect MPA pharmacokinetics?

A7: Yes, co-administration of certain immunosuppressants can alter MPA pharmacokinetics. For example, ciclosporin significantly increases the exposure to MPA metabolites, potentially by influencing their excretion into bile []. Conversely, sirolimus increases MPA exposure while decreasing the exposure to its metabolites [].

Q8: Are there any established relationships between MPA exposure and clinical outcomes?

A8: Research suggests a correlation between MPA exposure and the incidence of biopsy-proven acute rejections in renal transplant recipients []. This highlights the importance of understanding and optimizing MPA pharmacokinetics for successful transplantation outcomes.

Q9: What are the main clinical applications of mycophenolate mofetil?

A9: Mycophenolate mofetil is primarily used as an immunosuppressant to prevent rejection in organ transplantation, particularly in kidney transplant recipients [, , ]. It is also used in the treatment of various autoimmune diseases, including lupus nephritis, immune thrombocytopenic purpura (ITP), and myasthenia gravis [, , , ].

Q10: How does the efficacy of mycophenolate mofetil compare to other immunosuppressants like azathioprine or cyclophosphamide?

A10: In several clinical trials, mycophenolate mofetil, at a dose of 2 or 3 g/day, demonstrated superior efficacy to azathioprine in preventing acute rejection after renal transplantation []. Studies also suggest that mycophenolate mofetil, in combination with prednisone, is as effective as cyclophosphamide with a more favorable safety profile in treating lupus nephritis [].

Q11: Is mycophenolate mofetil effective in treating all patients with autoimmune diseases?

A11: While mycophenolate mofetil is effective in many patients, not everyone responds equally well. Some patients may experience treatment failure, requiring alternative immunosuppressive therapies. For example, a case study reported a renal transplant patient who developed oral ulcers associated with mycophenolate mofetil therapy, necessitating discontinuation of the drug [].

Q12: Are there any alternative therapeutic options for patients who are intolerant to mycophenolate mofetil or experience treatment failure?

A12: Yes, depending on the specific condition being treated, various alternative immunosuppressants are available. For instance, in cases of bullous morphea resistant to methotrexate and phototherapy, mycophenolate mofetil has shown successful treatment outcomes []. In patients with refractory ITP, other purine antimetabolites like azathioprine or 6-Mercaptopurine may be considered [].

Q13: What are the common side effects of mycophenolate mofetil?

A13: Common side effects of mycophenolate mofetil can include gastrointestinal disturbances, such as diarrhea, nausea, and abdominal pain, as well as leukopenia (low white blood cell count) [, , ].

Q14: Are there any serious adverse effects associated with mycophenolate mofetil?

A14: Although generally well-tolerated, mycophenolate mofetil can cause serious adverse effects in some cases. These can include infections, bone marrow suppression, and a potentially increased risk of certain cancers [, ].

Q15: Are there any specific patient populations that require special consideration when using mycophenolate mofetil?

A15: Yes, specific patient populations may require additional monitoring or dose adjustments. For example, patients with preexisting renal impairment may require careful dose titration to avoid toxicity [].

Q16: Are there any strategies to mitigate the toxicity of mycophenolate mofetil?

A16: Strategies to mitigate toxicity include careful dose adjustment based on individual patient characteristics and monitoring for potential adverse effects. For instance, in renal transplant patients with leukopenia, dose reduction of mycophenolate mofetil can lead to recovery [].

Q17: Is there any information available regarding long-term safety concerns associated with mycophenolate mofetil?

A17: While the available research highlights the short-term efficacy and safety of mycophenolate mofetil, further investigation is needed to fully understand its long-term safety profile, particularly in the context of chronic immunosuppression.

Q18: What are some areas of future research regarding mycophenolate mofetil?

A18: Several areas warrant further research. These include:

  • Optimizing dosing regimens: Personalized dosing strategies based on pharmacokinetic monitoring may improve efficacy and reduce toxicity [].
  • Investigating combination therapies: Combining mycophenolate mofetil with other immunosuppressants may enhance efficacy in certain conditions [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。